4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
Description
Properties
IUPAC Name |
4-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVGJACPAYBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC=C(C=C1)N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : Approximately 212.27 g/mol
- SMILES Notation : CS(=NC(=O)C1=CC=C(C=C1)N)(=O)C
The compound features a benzamide backbone with an amino group and a dimethyl oxo-lambda6-sulfanylidene moiety, which contributes to its reactivity and biological potential.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Properties : Potential activity against viruses such as HIV and Ebola.
- Anticancer Effects : Exhibits cytotoxicity against cancer cell lines, including leukemia cells.
- Anti-inflammatory Effects : May reduce inflammation markers in vitro.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as DNA methyltransferases, which are crucial for cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound could act on neurotransmitter receptors, influencing neurodegenerative disease pathways.
Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against leukemia KG-1 cells. The cytotoxicity was comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Antimicrobial Studies
Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity. For instance, derivatives synthesized from the benzamide scaffold demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains a specific positioning of the amino group | Antimicrobial, antiviral, anticancer |
| 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide | Different structural arrangement | Antiviral, anti-inflammatory |
| N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide | Intermediate for hypoxanthine derivatives | Neuroprotective effects |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Condensation : Reaction between benzoic acids and amines under specific conditions.
- Ultrasonic Irradiation : Enhances reaction efficiency and yields .
Scientific Research Applications
Medicinal Chemistry
Antagonistic Properties:
Recent studies suggest that compounds similar to 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may act as non-competitive antagonists of kainate receptors. These receptors are implicated in neurodegenerative diseases such as Parkinson’s disease and epilepsy. The synthesis of related compounds has shown promise in blocking these receptors, potentially leading to new therapeutic strategies for managing these conditions .
Carbonic Anhydrase Inhibition:
Research has indicated that derivatives of this compound could serve as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibitors targeting specific CA isoforms have been developed, showing significant binding affinities and potential applications in treating conditions like glaucoma and obesity .
Biochemical Applications
Synthesis of Hypoxanthine Derivatives:
The compound is noted as an intermediate in the synthesis of hypoxanthine derivatives designed to act as antagonists for kainate GluK1/GluK2 receptors. This pathway highlights its relevance in developing novel pharmacological agents aimed at modulating excitatory neurotransmission .
Structural Characterization:
The structural properties of this compound have been characterized using advanced techniques such as X-ray crystallography and IR spectroscopy. These studies provide insights into the molecular interactions and stability of the compound, which are crucial for understanding its reactivity and potential applications .
Material Science
Potential Use in Drug Formulations:
The unique chemical structure of this compound may lend itself to applications in drug formulation, particularly as a component that enhances solubility or bioavailability of active pharmaceutical ingredients. The compound's properties can be exploited to create more effective drug delivery systems .
Case Studies
Comparison with Similar Compounds
Key spectroscopic data :
- ¹H NMR (DMSO-d₆): δ 7.68 (d, J=8.7 Hz, 2H, aromatic), 6.50 (d, J=8.7 Hz, 2H, aromatic), 5.72 (s, 2H, NH₂), 3.38 (s, 6H, N(CH₃)₂) .
- ¹³C NMR : δ 173.26 (C=O), 152.85 (C-NH₂), 131.15 (aromatic), 123.27 (aromatic), 112.75 (aromatic), 41.77 (N(CH₃)₂) .
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
Key Observations :
Sulfoximide vs. Sulfonamide/Sulfonyl Groups
Key Observations :
Key Observations :
- Compound 3d is synthesized via a novel iron-catalyzed method, offering regioselectivity but moderate yield .
Pharmacokinetic and Metabolic Profiles
Key Observations :
- Cyano or halogen substituents (e.g., 3g, 3j) could alter metabolic stability via electron-withdrawing effects .
Preparation Methods
Starting Materials and Key Intermediates
- 4-Nitrobenzyl derivatives : These are commonly used as precursors for introducing the amino group via reduction.
- Dimethylamine or dimethylsulfonyl derivatives : Used to introduce the dimethyl(oxo)-lambda6-sulfanylidene functionality.
Stepwise Synthesis Approach
Formation of 4-nitro-N,N-dimethylbenzylamine
- The reaction involves the nucleophilic substitution of p-nitrobenzyl bromide with dimethylamine in the presence of triethylamine as a base.
- The molar ratio of dimethylamine and p-nitrobenzyl bromide is carefully controlled (less than 7% molar feed per batch) to minimize side products such as bis(4-nitrobenzyl)-dimethylammonium bromide.
- Organic solvents like ethanol or other C2-C4 fatty alcohols are used as the reaction medium.
- The reaction is conducted at controlled temperatures (40–65 °C) with slow addition of hydrazine hydrate and trivalent iron salts for reduction.
- This step yields 4-nitro-N,N-dimethylbenzylamine with high purity and yield suitable for scale-up.
Reduction of Nitro Group to Amino Group
- The 4-nitro-N,N-dimethylbenzylamine intermediate is reduced using hydrazine hydrate in the presence of iron salts as catalysts.
- The reduction is carried out by dropwise addition of hydrazine hydrate at 40–65 °C over 2–5 hours, followed by incubation at 65–80 °C for 3–8 hours to complete the reaction.
- This step converts the nitro group to the amino group, producing 4-amino-N,N-dimethylbenzylamine.
Incorporation of the Dimethyl(oxo)-lambda6-sulfanylidene Group
- The final step involves the introduction of the dimethyl(oxo)-lambda6-sulfanylidene moiety, typically via reaction with suitable sulfonylating agents or dimethylsulfoxide derivatives under controlled conditions.
- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to achieve high selectivity and yield.
Optimization and Control of Side Reactions
- The formation of impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide is a significant side reaction.
- Table 1 (below) illustrates how controlling the molar feed percentage of p-nitrobenzyl bromide and dimethylamine reduces the volumetric molar concentration of this impurity:
| Molar Feed Percentage of p-Nitrobenzyl Bromide and Dimethylamine (%) | Volumetric Molar Concentration of Impurity A (%) |
|---|---|
| 20 | 8.5 |
| 15 | 6.5 |
| 10 | 5.0 |
| 9 | 3.0 |
| 8 | 2.3 |
| 7 | 1.5 |
| 6 | 1.0 |
| 5 | 0.8 |
| 4 | 0.5 |
| 3 | 0.4 |
| 2 | 0.3 |
| 1 | 0.3 |
Table 1: Effect of molar feed percentage on impurity concentration during synthesis of 4-amino-N,N-dimethylbenzylamine
- Maintaining the molar feed below 7% significantly reduces impurity formation, enhancing product purity.
Reaction Conditions and Solvent Systems
- Organic solvents such as ethanol, n-propyl alcohol, or other C2-C4 fatty alcohols are preferred for their solubility and reaction compatibility.
- The reduction step uses hydrazine hydrate with iron salts as catalysts, under controlled temperature and time to ensure complete conversion without degradation.
- Inert atmosphere (e.g., argon flow at 2400 mL/min) is used during detection and purification stages to prevent oxidation.
Scale-Up and Industrial Applicability
- The described method has been optimized for industrial-scale production, focusing on simplicity, high yield, and high purity.
- The process avoids harsh reagents and conditions, making it environmentally and economically viable.
- The control of side reactions and impurities is critical for pharmaceutical-grade product quality.
Summary of Preparation Method
| Step | Reaction | Conditions | Key Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution of p-nitrobenzyl bromide with dimethylamine | Organic solvent, <7% molar feed, triethylamine base, 40–65 °C | Controls impurity formation |
| 2 | Reduction of nitro group to amino group | Hydrazine hydrate, iron salts catalyst, 40–80 °C, 2–8 hours | Complete conversion to amino |
| 3 | Introduction of dimethyl(oxo)-lambda6-sulfanylidene group | Reaction with sulfonylating agent, optimized solvent and temperature | Final functionalization |
Research Findings and Analytical Data
- The process yields this compound with high purity (>98%) and high yield (>85%).
- Analytical techniques including NMR, IR, and mass spectrometry confirm the structure and purity.
- The optimized method minimizes formation of quaternary ammonium side products and other impurities, as demonstrated by impurity profiling via chromatographic methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and analytical techniques for characterizing 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide?
- Methodological Answer : Synthesis typically involves iron-catalyzed N═S coupling reactions between N-methoxy arylamides and sulfoxides under controlled conditions (e.g., FeCl₃ as a catalyst in DMSO at 80°C) . Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity. For example, the compound exhibits distinct δ values for dimethyl sulfoximidoyl protons (~3.38–3.50 ppm in DMSO-d₆) and aromatic protons (e.g., 7.68 ppm for the amino-substituted benzene ring) . High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for purity and stereochemical validation.
Q. How can researchers design experiments to study the electronic effects of substituents on the benzamide ring?
- Methodological Answer : Systematic substitution at the 4-position of the benzamide ring (e.g., trifluoromethyl, cyano, chloro groups) can be introduced via electrophilic aromatic substitution or cross-coupling reactions. Comparative NMR analysis of derivatives (e.g., 3d, 3e, 3g in ) reveals substituent-dependent shifts in carbonyl carbon signals (δ 171–173 ppm), indicating electronic modulation of the sulfoximidoyl group. Reactivity trends can be quantified using Hammett parameters or DFT-based frontier molecular orbital analysis.
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?
- Methodological Answer : Density functional theory (DFT) with functionals like B3LYP/6-311++G(d,p) can model the compound’s electron density distribution and sulfoximidoyl group reactivity. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into correlation effects in transition states . For non-covalent interactions (e.g., ligand-protein binding), the Boys-Bernardi counterpoise correction reduces basis-set superposition errors in interaction energy calculations .
Q. How can researchers validate conflicting reports on the biological activity of sulfoximidoyl derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory outcomes) may arise from assay conditions or impurity profiles. Validate via:
- Structural Reanalysis : Re-characterize disputed compounds using 2D NMR (COSY, HSQC) to confirm regioisomeric purity .
- Dose-Response Profiling : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ comparisons .
- Molecular Docking : Compare binding poses in target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to identify structure-activity relationships .
Q. What methodologies are recommended for exploring this compound’s potential in material science applications?
- Methodological Answer : Evaluate its utility as a building block for coordination polymers or photoactive materials via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C suggests suitability for high-temperature applications) .
- UV-Vis Spectroscopy : Measure π-π* transitions in the benzamide ring (λmax ~270–300 nm) to gauge optoelectronic potential .
- Single-Crystal Conductivity Tests : Grow crystals via slow evaporation (e.g., in DMF/water) and measure charge transport using a four-probe setup .
Q. How can hydrotropic behavior be investigated to enhance the solubility of related sulfonamide derivatives?
- Methodological Answer : Hydrotropic agents like dimethyl benzamide increase solubility above the Minimum Hydrotrope Concentration (MHC, ~0.30 mol/L). Design phase-solubility studies at varying hydrotrope concentrations (0.1–3.0 mol/L) and temperatures (298–333 K). Monitor % extraction (E%) of the compound using HPLC; MHC-independent temperature effects indicate entropy-driven solubilization .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in reported NMR spectra for structurally similar sulfoximidoyl amides?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ variability in aromatic protons) may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Resolve via:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Solvent Titration Experiments : Gradually add deuterated solvents to probe solvent-induced shift perturbations.
- Cross-Validation with Crystallography : Compare solution-state NMR data with solid-state structures to rule out conformational artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
